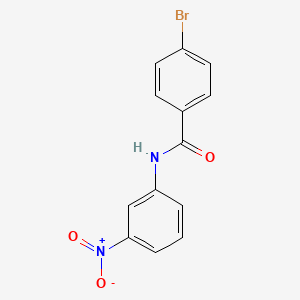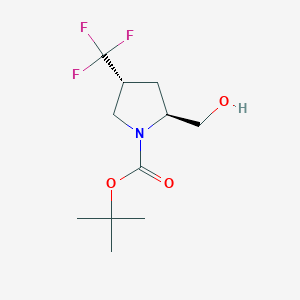
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol” is likely a chemical compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol” were not found, similar compounds have been synthesized from readily available starting materials with excellent diastereoselectivity . For example, (2S,4R)-4-fluoroproline was successfully incorporated into a protein during ribosomal synthesis .Molecular Structure Analysis
The molecular structure of “(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol” is likely characterized by a pyrrolidine ring, which can adopt different conformations depending on the substituents on the ring . For instance, the fluorinated pyrrolidine rings of proline can stabilize either a Cγ-exo or a Cγ-endo ring pucker depending on the proline chirality (4R/4S) in a complex protein structure .Aplicaciones Científicas De Investigación
Hydrogen Production from Methanol
Methanol serves as a hydrogen carrier and can produce high purity hydrogen, a key element in promoting a hydrogen-methanol economy. Research efforts have focused on methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. Catalyst development and reactor technology are critical areas of innovation, with copper-based catalysts being popular for their high activity and selectivity towards CO2 over CO. Novel reactor structures, such as porous copper fiber sintered-felt and monolith structures, alongside membrane and Swiss-roll reactors, have been developed to enhance the efficiency of hydrogen production from methanol (G. García et al., 2021).
Methanol in Direct Methanol Fuel Cells (DMFCs)
Methanol crossover in DMFCs, a significant barrier to their broader application, has led to extensive research on methanol-impermeable polymer electrolytes. The effort to reduce methanol crossover is critical for the development of DMFCs as viable alternatives to internal combustion engines, showcasing the importance of understanding methanol's behavior in fuel cell technologies (A. Heinzel & V. M. Barragán, 1999).
Methanol as a Chemical Marker in Transformers
Methanol has been identified as a marker for assessing solid insulation condition in power transformers. Its detection and analysis in transformer oil, through methods like headspace gas chromatography, have become important for monitoring cellulosic insulation degradation. This application demonstrates methanol's utility beyond its traditional uses, playing a role in the maintenance and assessment of critical power infrastructure (J. Jalbert et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h7-8,16H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSWFECHMDRHHV-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



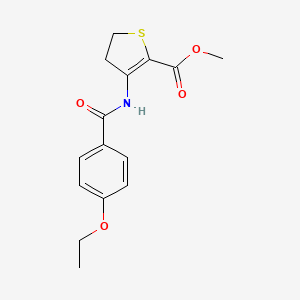

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2822410.png)
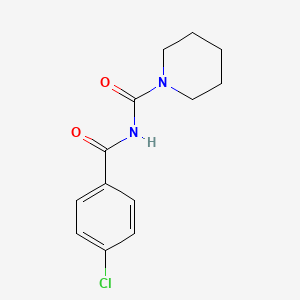

![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)

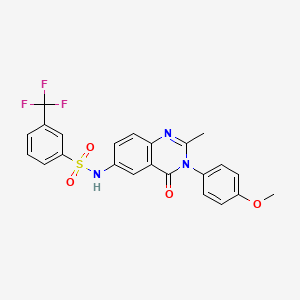

![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)
![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)
